9H-Pyrido(3,4-b)indole, 1-methyl-6-nitro-
CAS No.: 38314-91-9
Cat. No.: VC20192273
Molecular Formula: C12H9N3O2
Molecular Weight: 227.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38314-91-9 |
|---|---|
| Molecular Formula | C12H9N3O2 |
| Molecular Weight | 227.22 g/mol |
| IUPAC Name | 1-methyl-6-nitro-9H-pyrido[3,4-b]indole |
| Standard InChI | InChI=1S/C12H9N3O2/c1-7-12-9(4-5-13-7)10-6-8(15(16)17)2-3-11(10)14-12/h2-6,14H,1H3 |
| Standard InChI Key | KHTDXKAUSUJSQZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CC2=C1NC3=C2C=C(C=C3)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The core structure of 9H-Pyrido[3,4-b]indole, 1-methyl-6-nitro- derives from β-carboline, a tricyclic framework comprising an indole moiety fused to a pyridine ring. Substitutions at the 1- and 6-positions introduce steric and electronic modifications that influence its biological activity. The molecular formula is C₁₂H₉N₃O₂, with a molecular weight of 227.22 g/mol. Key structural features include:
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Methyl group at C1: Enhances lipophilicity, potentially improving membrane permeability.
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Nitro group at C6: Introduces strong electron-withdrawing effects, altering charge distribution and reactivity .
The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in biological targets, a critical factor in its anticancer mechanism .
Synthesis and Optimization
Nitration of Pyridoindole Precursors
The synthesis of 1-methyl-6-nitro-9H-pyrido[3,4-b]indole typically begins with the nitration of 1-methyl-9H-pyrido[3,4-b]indole. This reaction employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent, with temperature control (0–5°C) to ensure regioselectivity at the 6-position. The general reaction proceeds as follows:
Purification via recrystallization or column chromatography yields the final product with >90% purity. Industrial-scale synthesis may utilize continuous flow reactors to enhance efficiency and reduce byproducts.
Physicochemical Properties
The compound’s physicochemical profile is critical for drug-likeness and bioavailability:
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 199–201°C (estimated) | |
| LogP (Partition Coefficient) | 3.17 (predicted) | |
| Solubility | Slightly soluble in DMSO, methanol | |
| pKa | 15.44 ± 0.30 |
The nitro group reduces aqueous solubility compared to unsubstituted β-carbolines, necessitating formulation strategies for in vivo applications .
Biological Activity and Mechanistic Insights
Anticancer Potency
Pyrido[3,4-b]indole derivatives exhibit broad-spectrum anticancer activity. In a landmark study, analogs with substitutions at C1 and C6 demonstrated IC₅₀ values as low as 80 nM against triple-negative breast cancer (MDA-MB-468) and 200 nM against pancreatic cancer (MIA PaCa-2) . While the 6-nitro derivative remains underexplored, its electron-withdrawing nitro group may modulate binding affinity compared to methoxy-substituted analogs .
Molecular Docking and Target Engagement
Computational docking studies reveal that pyrido[3,4-b]indoles bind to MDM2, a key regulator of the tumor suppressor p53. Critical interactions include:
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Hydrogen bonding between the 6-nitro group and Tyr106.
The 1-methyl group may sterically hinder interactions with MDM2’s hydrophobic pocket, suggesting a trade-off between lipophilicity and target engagement .
Structure-Activity Relationships (SAR)
Substituent effects at C1 and C6 profoundly influence anticancer activity:
| Position | Substituent | Effect on IC₅₀ | Notes |
|---|---|---|---|
| C1 | Methyl | Moderate activity | Enhances metabolic stability |
| C6 | Nitro | Unknown (predicted) | Electron-withdrawing; may reduce binding vs. methoxy |
Comparative data from methoxy- and naphthyl-substituted analogs suggest that bulkier groups at C1 improve potency, while electron-donating groups at C6 enhance MDM2 binding .
Applications and Future Directions
Oncology
The compound’s ability to arrest the cell cycle at the G2/M phase and induce apoptosis positions it as a candidate for combination therapies with DNA-damaging agents . Preclinical studies in xenograft models are warranted to validate efficacy.
Neuropharmacology
β-Carbolines are known MAO inhibitors, but the nitro group’s impact on CNS penetration requires further study .
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